molecular formula C19H28N2O2 B1404956 tert-Butyl 1,2,3,5-tetrahydrospiro[benzo[c]-azepine-4,4'-piperidine]-1'-carboxylate CAS No. 1160247-89-1

tert-Butyl 1,2,3,5-tetrahydrospiro[benzo[c]-azepine-4,4'-piperidine]-1'-carboxylate

Cat. No. B1404956
M. Wt: 316.4 g/mol
InChI Key: GHDLIGWCCRJZBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 1,2,3,5-tetrahydrospiro[benzo[c]-azepine-4,4’-piperidine]-1’-carboxylate” is a chemical compound with the linear formula C19H26N2O3 . It has a molecular weight of 330.43 . The compound is used in various applications and is available from several suppliers .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H26N2O3/c1-18(2,3)24-17(23)21-10-8-19(9-11-21)12-14-6-4-5-7-15(14)16(22)20-13-19/h4-7H,8-13H2,1-3H3,(H,20,22) . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis Techniques and Applications

  • Synthetic Methods and Chemical Characterization : This compound has been synthesized using various starting materials such as 1-Boc-piperidine-2-carboxylic acid methyl ester, 2-bromomethyl-benzonitrile, and tert-butyl-4-hydroxypiperdine-1-carboxylate. These methods involve nucleophilic substitution, cyano-reduction, cyclization reactions, and other synthetic steps. The structural characterization of these compounds is typically performed using NMR and Mass Spectrometry, confirming their chemical structure and yielding insights into their properties (Wang Qian-y, 2015).

  • Role in Synthesis of Biologically Active Compounds : Various derivatives of tert-Butyl 1,2,3,5-tetrahydrospiro[benzo[c]-azepine-4,4'-piperidine]-1'-carboxylate have been synthesized as intermediates in the preparation of biologically active compounds. These include acetyl-CoA carboxylase inhibitors and potential anticancer drugs. The synthesis of these compounds often involves complex multi-step processes and provides access to novel chemical entities with potential pharmacological activities (K. Huard et al., 2012), (Binliang Zhang et al., 2018).

  • Development of Drug Intermediates : This compound serves as a crucial intermediate in the synthesis of various drug candidates. For instance, it has been used in the development of nociceptin antagonists, which are compounds that can potentially modulate pain and other neurological functions (H. Jona et al., 2009).

  • Role in the Preparation of Piperidine Derivatives : The compound has been utilized in the stereoselective synthesis of piperidine derivatives. These derivatives are important due to their potential applications in various medicinal compounds. The synthesis process often involves selective reactions and the formation of complex structures (A. I. Moskalenko & V. Boev, 2014).

Future Directions

Compounds with similar structures have been studied as potential cancer treatments, specifically as PARP-1 inhibitors . This suggests that “tert-Butyl 1,2,3,5-tetrahydrospiro[benzo[c]-azepine-4,4’-piperidine]-1’-carboxylate” and similar compounds could have potential research value for further investigation .

properties

IUPAC Name

tert-butyl spiro[1,2,3,5-tetrahydro-2-benzazepine-4,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)21-10-8-19(9-11-21)12-15-6-4-5-7-16(15)13-20-14-19/h4-7,20H,8-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDLIGWCCRJZBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1,2,3,5-tetrahydrospiro[benzo[c]-azepine-4,4'-piperidine]-1'-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 1,2,3,5-tetrahydrospiro[benzo[c]-azepine-4,4'-piperidine]-1'-carboxylate
Reactant of Route 2
tert-Butyl 1,2,3,5-tetrahydrospiro[benzo[c]-azepine-4,4'-piperidine]-1'-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 1,2,3,5-tetrahydrospiro[benzo[c]-azepine-4,4'-piperidine]-1'-carboxylate
Reactant of Route 4
tert-Butyl 1,2,3,5-tetrahydrospiro[benzo[c]-azepine-4,4'-piperidine]-1'-carboxylate
Reactant of Route 5
tert-Butyl 1,2,3,5-tetrahydrospiro[benzo[c]-azepine-4,4'-piperidine]-1'-carboxylate
Reactant of Route 6
tert-Butyl 1,2,3,5-tetrahydrospiro[benzo[c]-azepine-4,4'-piperidine]-1'-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.